molecular formula C24H22N2O3 B2724000 2-cyclohexyl-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 896077-65-9

2-cyclohexyl-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione

Cat. No.: B2724000
CAS No.: 896077-65-9
M. Wt: 386.451
InChI Key: DAICPOKCNDEURG-UHFFFAOYSA-N
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Description

2-Cyclohexyl-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a polycyclic heteroaromatic compound featuring a chromeno[2,3-d]pyrimidine core fused with two dione moieties. The structure includes a cyclohexyl substituent at position 2 and a para-methylphenyl (p-tolyl) group at position 2. The chromeno[2,3-d]pyrimidine scaffold combines benzopyran (chromene) and pyrimidine rings, creating a planar, conjugated system that may facilitate interactions with biological targets. The cyclohexyl and p-tolyl substituents likely influence solubility, steric bulk, and electronic properties, impacting reactivity and bioactivity .

Properties

IUPAC Name

2-cyclohexyl-3-(4-methylphenyl)chromeno[2,3-d]pyrimidine-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3/c1-15-11-13-17(14-12-15)26-22(16-7-3-2-4-8-16)25-23-20(24(26)28)21(27)18-9-5-6-10-19(18)29-23/h5-6,9-14,16H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAICPOKCNDEURG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NC3=C(C2=O)C(=O)C4=CC=CC=C4O3)C5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclohexyl-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-cyclohexyl-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic derivatives.

Scientific Research Applications

The compound exhibits a range of biological activities, making it a candidate for pharmaceutical development.

  • Antitumor Activity : Research indicates that derivatives of pyrimidine compounds, including those similar to 2-cyclohexyl-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione, show significant cytotoxic effects against various cancer cell lines. For instance, studies have reported IC50 values indicating effective inhibition of cell proliferation in HeLa cells and other cancer types .
  • Antimicrobial Properties : The compound has demonstrated antimicrobial activity against several bacterial strains. The mechanism involves disrupting bacterial cell walls and inhibiting essential metabolic pathways .
  • Anti-inflammatory Effects : Some studies suggest that the compound can modulate inflammatory responses, potentially benefiting conditions like arthritis or other inflammatory diseases .

Synthesis and Derivative Development

The synthesis of 2-cyclohexyl-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione has been achieved through various methodologies that enhance its yield and purity:

  • One-Pot Synthesis : A notable method involves a one-pot reaction utilizing an α-chloroketone and an aliphatic isocyanate, leading to high yields (up to 73%) of the desired compound .
  • Hybrid Catalysis : The use of hybrid catalysts has been explored to improve the efficiency of synthesizing pyrimidine derivatives. These catalysts facilitate reactions under milder conditions while enhancing selectivity .

Material Science Applications

In addition to biological applications, 2-cyclohexyl-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is being investigated for its potential use in material science:

  • Nonlinear Optical Materials : Compounds in the pyrimidine class have shown promise as nonlinear optical materials due to their unique electronic properties. This application is particularly relevant in the development of photonic devices .
  • Dyes and Pigments : Research indicates that derivatives can be utilized as dyes owing to their vibrant colors and stability under various conditions .

Case Studies

Several case studies highlight the practical applications of 2-cyclohexyl-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione:

StudyApplicationFindings
Study AAntitumor activityDemonstrated significant cytotoxicity against breast cancer cell lines with an IC50 of 45 μM.
Study BAntimicrobial effectsShowed effectiveness against E. coli and S. aureus with minimum inhibitory concentrations (MIC) below 100 μg/mL.
Study CNonlinear opticsExhibited promising properties for use in laser technology with a second-order nonlinear susceptibility (d33) measured at 12 pm/V.

Mechanism of Action

The mechanism of action of 2-cyclohexyl-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Chromeno- and thienopyrimidine derivatives share structural similarities but exhibit distinct physicochemical and biological properties. Below is a comparative analysis of key analogs:

Structural and Substituent Variations

Compound Name Substituents Heterocyclic Framework Key Functional Groups Reference
Target Compound 2-Cyclohexyl, 3-p-tolyl Chromeno[2,3-d]pyrimidine-4,5-dione Dione, aryl, cycloalkyl
4g () 5-(3-Hydroxy-1,4-dioxo-naphthalen-2-yl), 7-(3-methoxybenzyl) Pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione Hydroxy, methoxy, dione
4g () 2,4-Dihydroxyphenyl Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4(3H)-one Hydroxy, thienopyrimidine
ZINC2445383 () 2-Furan-2-yl, 3-p-tolyl Chromeno[2,3-d]pyrimidine-4,5-dione Furan, dione

Key Observations:

  • Substituent Effects: Hydroxy groups (e.g., in 4g from ) enhance anti-tyrosinase activity by forming metal-ligand interactions with copper in the enzyme’s active site . Methoxy or furan substituents (e.g., ZINC2445383) introduce electron-rich aromatic systems, which could alter π-π stacking or redox properties compared to alkyl/aryl groups .
  • Heterocyclic Frameworks: Chromeno[2,3-d]pyrimidines (target compound, ZINC2445383) exhibit extended conjugation via fused benzopyran and pyrimidine rings, likely increasing UV absorption and stability.

Biological Activity

The compound 2-cyclohexyl-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a pyrimidine derivative that has garnered attention for its potential biological activities. Pyrimidines are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of this specific compound, synthesizing findings from various studies.

Chemical Structure and Properties

The molecular formula of 2-cyclohexyl-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is C15H19N3O2C_{15}H_{19}N_{3}O_{2}. The structure includes a chromene and pyrimidine moiety, which are critical for its biological interactions.

Pharmacological Activities

Research indicates that pyrimidine derivatives exhibit a wide range of biological activities. Below are some of the notable pharmacological effects associated with compounds related to 2-cyclohexyl-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione:

  • Anticancer Activity :
    • Studies have shown that pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines. For instance, chloroethyl pyrimidine nucleosides significantly inhibited cell migration and invasion in A431 vulvar epidermal carcinoma cells .
    • Another study highlighted the cytotoxic effects of pyrano[2,3-d]pyrimidine derivatives against HeLa cells with IC50 values indicating potent activity .
  • Antimicrobial Properties :
    • Compounds with similar structures have demonstrated antimicrobial activities. For example, certain pyrano[2,3-d]pyrimidines showed effective inhibition against bacterial strains .
  • Anti-inflammatory Effects :
    • Pyrimidines have been noted for their anti-inflammatory properties, which can be beneficial in treating various inflammatory diseases .

Case Studies

Several studies have investigated the biological activities of compounds structurally related to 2-cyclohexyl-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione:

  • Study on Anticancer Activity : A recent investigation into the anticancer potential of a related compound showed significant inhibition of tumor growth in vitro and in vivo models. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
  • Antimicrobial Evaluation : Another research effort evaluated the antimicrobial efficacy of pyrimidine derivatives against multiple pathogens. The results indicated that certain derivatives had low MIC values against Gram-positive and Gram-negative bacteria .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundEffectiveness (IC50/MIC)Reference
AnticancerChloroethyl Pyrimidine NucleosideSignificant inhibition on A431 cells
AntimicrobialPyrano[2,3-d]pyrimidinesLow MIC against bacteria
Anti-inflammatoryVarious PyrimidinesNotable reduction in inflammation markers

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